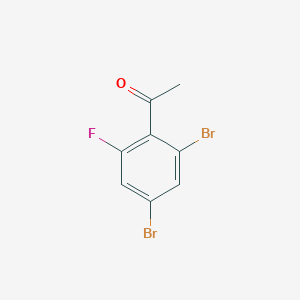

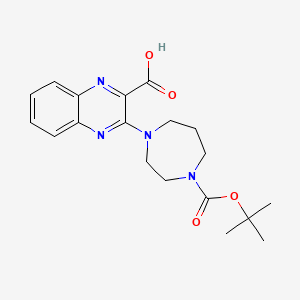

![molecular formula C48H54O2 B1409418 (R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 756491-53-9](/img/structure/B1409418.png)

(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Unfortunately, specific synthesis information for “®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol” is not available in the searched resources .Molecular Structure Analysis

The molecular structure of “®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol” is not explicitly provided in the searched resources .Chemical Reactions Analysis

Specific chemical reactions involving “®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol” are not available in the searched resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol” are not explicitly provided in the searched resources .Applications De Recherche Scientifique

Synthesis and Structural Analysis

(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binaphthalene]-2,2'-diol, a compound related to BINOL derivatives, has been studied for its applications in synthesis and structural analysis. For instance, Weidenbruch et al. (1995) discussed the rearrangement of bis(2,4,6-tri-tert-butylphenyl)stannylene, leading to the synthesis of a donor-free tungsten stannylene complex, which is relevant for understanding the structural properties of such compounds (Weidenbruch et al., 1995).

Asymmetric Synthesis

The compound has also been utilized in asymmetric synthesis. Balaraman and Swamy (2007) describe a high-yielding synthesis of enantiopure 6,6'-di-tert-butyl-1,1'-binaphthalene-2,2'-diol, a derivative of BINOL, which is crucial for asymmetric synthesis applications (Balaraman & Swamy, 2007).

Polymer Chemistry

In polymer chemistry, the related biphenylols have been used to synthesize new bis(ether phthalic anhydride)s, as discussed by Kim and Hay (1993). These compounds have increased thermal stability and are soluble in common organic solvents, which is significant for advanced polymer applications (Kim & Hay, 1993).

Catalyst Development

The compound's derivatives have been instrumental in developing new catalysts. Takaya et al. (1990) developed practical methods for synthesizing BINAPs, which served as excellent ligands for Rh(I)-catalyzed asymmetric hydrogenation, demonstrating the compound's utility in catalysis (Takaya et al., 1990).

Chiral Ligands in Chemical Reactions

Shi, Duan, and Rong (2010) explored the use of chiral ligand derived from the reduction of Schiff base (R)-2,2'-bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-1,1'-binaphthyl, demonstrating its effectiveness in asymmetric addition reactions of diethylzinc to aldehydes (Shi, Duan, & Rong, 2010).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3,5-ditert-butylphenyl)-1-[3-(3,5-ditert-butylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54O2/c1-45(2,3)33-21-31(22-34(27-33)46(4,5)6)39-25-29-17-13-15-19-37(29)41(43(39)49)42-38-20-16-14-18-30(38)26-40(44(42)50)32-23-35(47(7,8)9)28-36(24-32)48(10,11)12/h13-28,49-50H,1-12H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEFENFAQSHVFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1409335.png)

![2-O-Tert-butyl 3-O-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B1409336.png)

![(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1409337.png)

![1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride](/img/structure/B1409342.png)

![Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1409344.png)

![(S)-2,6-Bis(3,5-dichlorophenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1409358.png)